3-Cyano-7-ethoxycoumarin
Overview
Description
3-Cyano-7-ethoxycoumarin is a fluorescent compound widely used as a substrate in biochemical assays. It is particularly known for its role in cytochrome P450 enzyme studies, where it serves as a probe to measure enzyme activity. The compound has the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol .
Mechanism of Action
Target of Action
3-Cyano-7-ethoxycoumarin is a fluorescent substrate primarily for Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 2C9 (CYP2C9), and Cytochrome P450 2C19 (CYP2C19) . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When metabolized by these enzymes, it undergoes a transformation that results in the generation of a blue fluorescent product . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .
Biochemical Pathways
The primary biochemical pathway involved is the cytochrome P450 enzymatic pathway. This pathway is responsible for the oxidative metabolism of various substances, including drugs, toxins, and endogenous compounds. The metabolism of this compound by the P450 enzymes results in the production of a fluorescent compound, allowing for the visualization and quantification of enzyme activity .
Result of Action
The primary result of the action of this compound is the generation of a blue fluorescent product upon metabolism by the target P450 enzymes . This fluorescence can be used as a marker of enzyme activity, providing a valuable tool for studying the function and regulation of the P450 enzymes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can impact the fluorescence of the product . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability
Biochemical Analysis
Biochemical Properties
3-Cyano-7-ethoxycoumarin serves as a substrate for several cytochrome P450 enzymes, including cytochrome P450 1A1, cytochrome P450 1A2, cytochrome P450 2C9, and cytochrome P450 2C19 . When metabolized by these enzymes, this compound is converted into 3-cyano-7-hydroxycoumarin, a fluorescent product. This conversion allows researchers to monitor enzyme activity through fluorescence measurements. The interactions between this compound and these enzymes are crucial for studying drug metabolism and enzyme inhibition.
Cellular Effects
This compound influences various cellular processes by acting as a substrate for cytochrome P450 enzymes. In cells expressing these enzymes, the compound is metabolized, leading to the production of fluorescent metabolites . This process can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the activity of cytochrome P450 enzymes in hepatocytes can be monitored using this compound, providing insights into liver function and drug interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of these enzymes, where it undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin . This reaction is highly specific and allows for the continuous monitoring of enzyme activity. The fluorescent properties of the product enable researchers to quantify enzyme activity and study the effects of enzyme inhibitors or activators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but can degrade when exposed to light or extreme pH . Over time, the fluorescence intensity of the metabolite 3-cyano-7-hydroxycoumarin may decrease, affecting the accuracy of measurements. Long-term studies have shown that this compound can be used to monitor enzyme activity in vitro and in vivo, providing valuable data on enzyme kinetics and drug interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is effectively metabolized by cytochrome P450 enzymes, producing measurable fluorescence . At high doses, the compound may exhibit toxic effects, including enzyme inhibition and cellular damage . Studies in animal models have shown that the optimal dosage of this compound depends on the specific enzyme being studied and the desired sensitivity of the assay .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes O-deethylation to form 3-cyano-7-hydroxycoumarin, which can further undergo glucuronidation, sulfation, and other modifications . These metabolic pathways are essential for understanding the compound’s role in drug metabolism and its interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is taken up by cells expressing cytochrome P450 enzymes . Once inside the cell, this compound is localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The distribution of the compound within tissues depends on factors such as enzyme expression levels and tissue permeability .
Subcellular Localization
This compound is primarily localized to the endoplasmic reticulum within cells . This localization is directed by the targeting signals of cytochrome P450 enzymes, which are anchored to the endoplasmic reticulum membrane . The subcellular localization of this compound is crucial for its function as a substrate for these enzymes, allowing for efficient metabolism and fluorescence detection.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-7-ethoxycoumarin can be synthesized through a multi-step process involving the reaction of 7-ethoxycoumarin with cyanogen bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Bases such as sodium hydroxide or potassium carbonate are used in substitution reactions.
Major Products:
Scientific Research Applications
3-Cyano-7-ethoxycoumarin is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in microsomal dealkylase studies and cytochrome P450 enzyme assays
Biology: Employed in studies involving enzyme inhibition and drug-drug interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs by cytochrome P450 enzymes.
Comparison with Similar Compounds
7-Ethoxycoumarin: Another fluorescent coumarin derivative used in similar enzyme assays.
3-Cyanocoumarin: A structurally related compound with similar applications in fluorescence studies.
7-Methoxycoumarin: Used as a fluorescent probe in various biochemical assays.
Uniqueness: 3-Cyano-7-ethoxycoumarin is unique due to its specific interaction with multiple cytochrome P450 isoforms and its high sensitivity in fluorescence-based assays. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .
Properties
IUPAC Name |
7-ethoxy-2-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGHMIAFYQSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151844 | |
Record name | 3-Cyano-7-ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117620-77-6 | |
Record name | 3-Cyano-7-ethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyano-7-ethoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-7-ethoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANO-7-ETHOXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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